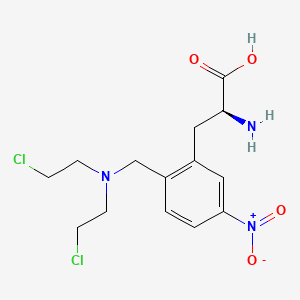

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid

Description

The compound (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid is a chiral α-amino acid derivative featuring a unique aromatic substitution pattern. Its structure comprises:

- An (S)-configured alanine backbone, ensuring stereospecific interactions.

- A 5-nitro-substituted phenyl ring at the β-position, introducing electron-withdrawing effects that may enhance reactivity or binding affinity.

- A bis(2-chloroethyl)amino group at the 2-position of the phenyl ring, a nitrogen mustard moiety known for alkylating DNA via chloroethyl groups .

However, its biological activity and cytotoxicity profile remain underexplored in the provided evidence.

Properties

Molecular Formula |

C14H19Cl2N3O4 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

(2S)-2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid |

InChI |

InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21)/t13-/m0/s1 |

InChI Key |

VEBTZMUIBMIPCD-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C[C@@H](C(=O)O)N)CN(CCCl)CCCl |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to a benzene ring.

Alkylation: Addition of bis(2-chloroethyl)amine to the nitrobenzene derivative.

Amination: Introduction of the amino group to the propanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bis(2-chloroethyl)amino group can be reduced to a simpler amine.

Substitution: The chloroethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted amines, and other functionalized aromatic compounds.

Scientific Research Applications

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to known chemotherapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Thiazole-Containing α-Amino Acids (Compounds 5a-e and 9a-d)

Structural Features :

- Derived from (S)-2-amino-3-(4-(((thiazolyl)methyl)amino)phenyl)propanoic acid, these compounds incorporate thiazole heterocycles (e.g., 4-methyl-2-arylthiazole) linked to the phenyl ring .

- Substituents vary at the thiazole’s 2- and 4-positions (e.g., 4-chlorophenyl, p-tolyl).

Key Differences :

- The target compound lacks a thiazole ring but includes a nitro group and bis-chloroethylamino group, which may shift its mechanism from antimicrobial to alkylation-driven anticancer activity.

- The nitrogen mustard moiety in the target compound could increase cytotoxicity compared to non-toxic thiazole derivatives .

Dichloro-Phosphonomethyl Biphenyl Amino Acid ()

Structural Features :

- (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid contains a biphenyl core with dichloro, hydroxy, and phosphonomethyl substituents.

Functional Implications :

- Dichloro substituents may improve halogen bonding with hydrophobic enzyme pockets.

Contrast with Target Compound :

- The target’s nitro group offers stronger electron-withdrawing effects than chlorine, possibly increasing electrophilicity at the phenyl ring.

- The absence of a phosphonomethyl group in the target compound may reduce water solubility but improve blood-brain barrier penetration.

Bromothiophene-Substituted Alanine ()

Structural Features :

- (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid replaces the phenyl ring with a 5-bromo-substituted thiophene.

Comparison :

- The target’s nitroaryl group is more electron-deficient than thiophene, which could alter redox properties or metabolic stability.

- Nitrogen mustard’s alkylating capability is absent in the bromothiophene analog, limiting its utility to non-cytotoxic applications.

Chloroethylamine Derivatives ()

Structural Features :

- 2-(N,N-Diisopropylamino)ethyl chloride and related compounds feature chloroethyl groups but lack amino acid backbones .

Functional Role :

- Chloroethylamines are DNA alkylating agents used in chemotherapeutics (e.g., nitrogen mustards like cyclophosphamide).

Divergence from Target Compound :

- The target compound integrates the nitrogen mustard into an amino acid framework, enabling targeted delivery via peptide transporters or receptor-mediated uptake.

- The 5-nitro group may modulate reactivity, reducing off-target alkylation compared to simpler chloroethylamines.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : The nitro group in the target compound may stabilize negative charges or enhance electrophilicity, critical for DNA adduct formation .

- Heterocycles vs. Nitrogen Mustards : Thiazole derivatives (e.g., 5c) prioritize antimicrobial activity via heterocyclic interactions, while the target compound’s nitrogen mustard favors cytotoxic alkylation .

Biological Activity

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid, also known as a potent amino acid derivative, has garnered attention for its notable biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18Cl2N4O4

- CAS Number : 54940-95-3

- Chirality : The compound possesses a chiral center, indicated by the (S) configuration.

The compound features a nitrophenyl group and bis(2-chloroethyl)amino substituents , which contribute to its reactivity and biological interactions. The presence of the bis(2-chloroethyl)amino moiety is particularly significant as it allows for nucleophilic substitution reactions, which are critical in medicinal chemistry for targeting cancer cells.

The biological activity of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid primarily stems from its ability to induce cytotoxic effects on cancer cells. This is achieved through:

- DNA Alkylation : The compound can form covalent bonds with DNA, leading to cross-linking. This mechanism is vital in disrupting DNA replication in rapidly dividing cancer cells.

- Potential Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties, although further research is needed to elucidate these effects fully.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antitumor Agent | Induces cytotoxicity in various cancer cell lines through DNA alkylation. |

| Neuroprotection | Potential protective effects on neuronal cells; requires further investigation. |

| Reactivity with Proteins | May interact with proteins and nucleic acids, forming stable complexes. |

Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid exhibits significant cytotoxic effects against several cancer cell lines. These effects are attributed to its ability to induce apoptosis and disrupt the cell cycle.

- Mechanistic Insights : Research indicates that the compound's mechanism involves the formation of reactive intermediates that can alkylate DNA, leading to cellular apoptosis. This mechanism aligns with other alkylating agents used in chemotherapy.

- Comparative Studies : Compounds with similar structures have been studied for their biological activities. For instance, bis(2-chloroethyl)amine derivatives have been shown to possess similar antitumor properties, highlighting the significance of the functional groups present in (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid.

Case Study 1: Antitumor Efficacy

In a study involving various cancer cell lines, (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid was tested for its ability to induce cell death. Results showed a dose-dependent increase in cytotoxicity, confirming its potential as an effective chemotherapeutic agent.

Case Study 2: Neuroprotection

A preliminary investigation into the neuroprotective effects of this compound revealed promising results in models of neurodegeneration. The compound was found to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.